molecular formula C8H7IN2O B1325016 3-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine CAS No. 913983-33-2

3-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1325016
CAS RN: 913983-33-2
M. Wt: 274.06 g/mol
InChI Key: FKIMIWSUCKEXLD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “3-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine” is represented by the SMILES string COc1cnc2[nH]cc(I)c2c1 . The empirical formula is C8H7IN2O, and the molecular weight is 274.06 .

Scientific Research Applications

Synthesis and Binding to Neuronal Nicotinic Acetylcholine Receptors

Research on pyrrolopyridine derivatives has led to the synthesis of compounds like 5-iodo-A-85865, which shows promising binding to brain nicotinic acetylcholine receptors (nAChRs). This compound demonstrated significant inhibition of radioactivity uptake in the thalamus of mice and a rapid pharmacokinetic profile, indicating its potential for neuroscience research and imaging studies (Fan et al., 2001).

As Synthons for Fused Heterocycles

Pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives have been synthesized using 3-pyridyl ether nicotinic ligands, showcasing the compound's utility in creating complex fused heterocyclic structures. This application is crucial in the field of organic chemistry and material science for developing new functional materials (El-Nabi, 2004).

Functionalization for Agrochemicals and Functional Materials

Functionalization of 1H-pyrrolo[2,3-b]pyridine (7-azaindole) leads to the formation of compounds with potential applications in agrochemicals and functional materials. Multidentate agents, podant-type compounds, and polyacetylenes with pyrrolopyridyl groups as pendants were developed, some showing high fungicidal activity (Minakata et al., 1992).

Formation and Functionalization of Imidazo-Pyridines

The compound has been used in the Groebke-Blackburn-Bienaymé MCR combined with I2-promoted electrophilic cyclization to prepare 3-iodo-1H-pyrrolo[3',2':4,5]imidazo-[1,2-a]pyridines and [1,2-b]pyridazines. This highlights its role in enabling the introduction of diversity in scaffold structures, crucial in medicinal chemistry (Tber et al., 2015).

Radiosynthesis for Imaging Nicotinic Acetylcholine Receptors

Pyrrolopyridine derivatives have been utilized in radiosynthesis to create radioligands like 5-[125I]iodo-3-(2(S)-azetidinylmethoxy)pyridine, a compound with high affinity and specificity for nicotinic acetylcholine receptors (nAChRs). These ligands are promising for SPECT imaging of nAChRs, contributing significantly to diagnostic and therapeutic research (Horti et al., 1999).

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral, indicating it may be harmful if swallowed . The safety information also includes a GHS07 pictogram and a warning signal word .

properties

IUPAC Name

3-iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IN2O/c1-12-5-2-6-7(9)4-11-8(6)10-3-5/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKIMIWSUCKEXLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(NC=C2I)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10640133
Record name 3-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

913983-33-2
Record name 3-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=913983-33-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 5-methoxy-1H-pyrrolo[2,3-b]pyridine (14, 300 mg, 2.0 mmol) in 30 mL of dichloromethane under nitrogen, iodine monochloride (3 mL, 1.0 M in dichloromethane, 3.0 mmol) was added at −40° C. The reaction was stirred to room temperature, then quenched with 10 mL of 1 M aqueous sodium thiosulfate pentahydrate. The layers were separated and the aqueous layer was extracted with ethyl acetate. The organic layers were combined and washed with water, brine, then dried over sodium sulfate, decolored with activated carbon, filtered and the filtrate concentrated under vacuum. The resulting solid was washed with 20% ethyl acetate in hexane to provide the desired compound (15, 371 mg). MS (ESI) [M+H+]+=275.03.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

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